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PatMaN Search Parameter Technical Support
Center
Welcome to the technical support center for PatMaN (Pattern Matching in Nucleotide

databases). This guide provides troubleshooting advice and answers to frequently asked

questions to help researchers, scientists, and drug development professionals refine their

PatMaN search parameters for optimal results.

Frequently Asked Questions (FAQs)
Q1: What is PatMaN and what is its primary application?

A1: PatMaN is a command-line tool designed for efficiently searching large nucleotide

databases for multiple short sequences, allowing for a specified number of mismatches and

gaps.[1][2] Its primary application is in bioinformatics for tasks such as identifying miRNA target

sites, mapping primer binding sites, and finding other short sequence motifs within a genome.

[1][3]

Q2: My PatMaN search is running very slowly. What is the most likely cause?

A2: The runtime of PatMaN increases exponentially with the number of allowed "edits" (the

total of mismatches and gaps).[1] If your search is slow, the primary reason is likely a high
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value for the -e (edits) parameter. Each additional allowed edit dramatically increases the

computational complexity of the search.

Q3: How do I specify the number of allowed mismatches and gaps in my search?

A3: You can control the number of allowed mismatches and gaps using the -e and -g

parameters:

-e : Specifies the maximum total number of edits (mismatches + gaps) allowed in a match.

-g : Specifies the maximum number of gaps allowed in a match. Note that gaps also count as

edits, so the value for -e should always be greater than or equal to the value for -g.

Q4: Can PatMaN search for patterns on both strands of a DNA sequence?

A4: Yes, by default, PatMaN searches for your query sequences on both the forward and

reverse complement strands of the target database.

Q5: How does PatMaN handle ambiguous nucleotides (like 'N') in a search?

A5: PatMaN's handling of ambiguous nucleotides depends on the -a flag.

Without the -a flag: Only the ambiguity code 'N' is recognized in the query sequence, and it

will be counted as a mismatch when aligned to any base in the target sequence.

With the -a flag: All IUPAC ambiguity codes in the query sequences are interpreted. A match

will be counted if the base in the target sequence is one of the nucleotides represented by

the ambiguity code. Using this flag increases the time and memory requirements of the

search.

Troubleshooting Guide
Problem 1: I am getting a "segmentation fault" or the program crashes without a clear error

message.

Possible Cause: A "segmentation fault" is a general error in C++ programs that can occur for

various reasons, often related to memory access issues. In the context of PatMaN, this could

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


be triggered by very large input files (either the pattern or the database file) that exceed your

system's memory, or potentially by incorrectly formatted FASTA files.

Troubleshooting Steps:

Validate FASTA formats: Ensure that both your pattern file and your database file are in

the correct FASTA format. Check for any unusual characters or formatting errors.

Test with a smaller dataset: Try running your command with a small subset of your

patterns and a smaller database file (e.g., a single chromosome). If this runs successfully,

the issue is likely related to the size of your input files and system memory limitations.

Check system resources: Monitor your system's memory usage while running PatMaN to

see if it is exceeding available RAM.

Problem 2: My search is producing no results, even though I expect to find matches.

Possible Cause 1: Search parameters are too stringent. Your specified values for edits (-e)

and gaps (-g) may be too low to detect any matches.

Solution: Gradually increase the value of the -e parameter to allow for more mismatches. If

you suspect insertions or deletions, also increase the -g parameter.

Possible Cause 2: Incorrect input file paths. The paths to your pattern file (-P) or database

file (-D) may be incorrect.

Solution: Double-check that the file paths are correct and that you have the necessary

read permissions for those files.

Possible Cause 3: Strand specificity. If you are searching for a pattern that is expected to be

on a specific strand and you are not finding it, ensure that you have not accidentally disabled

the default two-strand search.

Problem 3: The search is producing too many results, and most of them seem to be noise.

Possible Cause: Search parameters are too relaxed. A high value for the -e parameter can

lead to a large number of spurious hits.
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Solution: Decrease the value for the -e parameter to increase the stringency of the search.

Consider the length of your query sequence; shorter sequences are more likely to have

random matches with a higher number of edits.

Data Presentation: Impact of Edit Distance on
Performance
As demonstrated in the original PatMaN publication, the number of allowed edits has a

significant impact on the runtime of the search. The following table summarizes the relationship

between the number of edits and the time required for a search, illustrating the exponential

increase in computational cost.

Dataset Edits (-e) Gaps (-g) Run Time

HGU95-A probes vs.

Chimpanzee

Chromosome 22

0 0 0m 13.31s

HGU95-A probes vs.

Chimpanzee

Chromosome 22

1 0 1m 21.95s

HGU95-A probes vs.

Chimpanzee

Chromosome 22

1 1 2m 28.25s

Bonobo Reads vs.

Chimpanzee

Chromosome 22

2 0 1h 58m 2s

Bonobo Reads vs.

Chimpanzee

Chromosome 22

2 1 4h 58m 5s

Bonobo Reads vs.

Chimpanzee

Chromosome 22

2 2 7h 58m 10s
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Data adapted from the original PatMaN publication. Runtimes are illustrative and will vary

based on hardware specifications.

Experimental Protocols
Methodology for miRNA Target Analysis

This protocol outlines a general approach for identifying potential miRNA binding sites in a set

of 3' UTR sequences using PatMaN.

Prepare Input Files:

Pattern File: Create a FASTA file containing the reverse complement of your mature

miRNA sequences of interest. The reverse complement is used because miRNA binding

occurs in an anti-parallel fashion.

Database File: Create a FASTA file containing the 3' UTR sequences of the genes you

want to investigate.

Execute PatMaN Search:

For a stringent search to identify near-perfect matches, which are common for the seed

region of miRNAs, start with a low number of edits. A common strategy is to allow for

mismatches but no gaps in the initial search.

Example Command:

In this command:

-D specifies the database of 3' UTRs.

-P specifies the miRNA pattern file.

-e 1 allows for a maximum of one edit (a mismatch in this case).

-g 0 does not allow for any gaps.

Analyze Results:
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The output file (output_mirna_hits.txt) will be a tab-separated file containing the name of

the 3' UTR sequence, the name of the miRNA, the start and end positions of the match,

the strand, and the number of edits.

Further analysis can be done using scripts to parse this output and identify which genes

are targeted by which miRNAs.

Methodology for Off-Target Primer Analysis

This protocol provides a method for checking the potential off-target binding sites of PCR

primers in a genome.

Prepare Input Files:

Pattern File: Create a FASTA file containing your forward and reverse primer sequences.

Database File: Use a FASTA file of the relevant genome or transcriptome.

Execute PatMaN Search:

Primer binding can tolerate some mismatches, especially towards the 5' end. A typical

search might allow for 2-3 mismatches to identify potential off-target sites.

Example Command:

Analyze Results:

Review the output file to identify any unintended binding sites. Pay close attention to

matches on different chromosomes or within the coding regions of other genes, as these

could lead to non-specific amplification in a PCR experiment.

Visualizations
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Search Stringency

Gaps (Indels)

Parameter Settings Expected Outcome

Start: Define Research Question Need high specificity?

Are indels expected?No

Low '-e' (e.g., 0-1)
Low '-g' (e.g., 0)

Yes

Moderate '-e' (e.g., 2-3)
Low '-g' (e.g., 0-1)

No

Higher '-e'
Higher '-g'Yes

Few, high-confidence hits

Balanced hits vs. noise

More hits, potential for noise
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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